6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine
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Overview
Description
6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine is a chemical compound with the molecular formula C10H8BrClN4 It is a derivative of pyrido[2,3-d]pyrimidine, a heterocyclic compound that contains both nitrogen and carbon atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a pyrido[2,3-d]pyrimidine precursor. The reaction conditions often require the use of solvents such as dichloromethane or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the halogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production. The use of automated systems and advanced analytical techniques ensures consistent quality control throughout the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrido[2,3-d]pyrimidines, while oxidation and reduction can produce oxides or amines, respectively .
Scientific Research Applications
6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can result in the modulation of cellular processes, such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one
- 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine is unique due to its specific substitution pattern on the pyrido[2,3-d]pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C8H6BrClN4 |
---|---|
Molecular Weight |
273.52 g/mol |
IUPAC Name |
6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine |
InChI |
InChI=1S/C8H6BrClN4/c1-3-4-2-12-8(10)14-7(4)13-6(11)5(3)9/h2H,1H3,(H2,11,12,13,14) |
InChI Key |
KLYZERWPNSRHAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NC=C12)Cl)N)Br |
Origin of Product |
United States |
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